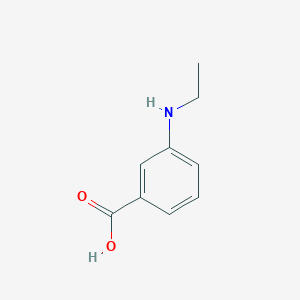

3-(Ethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(ethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEIWXKNDYYAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylamino Benzoic Acid and Its Precursors

Strategies for meta-Substituted Benzoic Acid Synthesis

The synthesis of a meta-substituted benzoic acid, such as 3-(Ethylamino)benzoic acid, fundamentally depends on the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group. This property is a cornerstone of synthetic strategies, often dictating the sequence of functional group introduction.

A common precursor for meta-substituted benzoic acids is benzoic acid itself. However, direct introduction of a substituent at the meta position can be challenging if the desired group is not amenable to electrophilic aromatic substitution under the deactivating influence of the carboxyl group. Therefore, alternative strategies often begin with a different substituent on the benzene (B151609) ring that directs incoming groups to the meta position, followed by the conversion of this initial group into a carboxylic acid.

One effective strategy involves the nitration of a starting material where a meta-directing group is already present. For instance, starting with nitrobenzene, further substitution is directed to the meta position. However, for the synthesis of this compound, a more common and direct precursor is 3-Nitrobenzoic acid . This compound can be synthesized by the nitration of benzoic acid. The strong electron-withdrawing nature of the nitro group also directs subsequent modifications. The reduction of the nitro group to an amino group provides 3-Aminobenzoic acid , a key intermediate in the synthesis of the target molecule.

Targeted Introduction of the Ethylamino Functionality

With 3-Aminobenzoic acid as a readily available precursor, the primary challenge lies in the selective introduction of the ethyl group onto the nitrogen atom. Two principal methodologies are employed for this transformation: reductive amination and nucleophilic substitution.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of amines. wikipedia.org This one-pot reaction typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

In the context of synthesizing this compound, the precursor 3-Aminobenzoic acid can be reacted with acetaldehyde (B116499) in the presence of a suitable reducing agent. The initial reaction between the primary amine of 3-aminobenzoic acid and acetaldehyde forms an imine intermediate. This intermediate is then immediately reduced to the secondary amine, this compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.educommonorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing imines in the presence of aldehydes. harvard.edu The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, at room temperature.

Table 1: Reductive Amination of 3-Aminobenzoic Acid with Acetaldehyde

| Precursor | Reagent | Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Aminobenzoic acid | Acetaldehyde | Sodium triacetoxyborohydride | Dichloromethane | Room Temp. | High |

Nucleophilic Substitution Routes

Nucleophilic substitution offers another viable pathway for the N-ethylation of 3-aminobenzoic acid. This method involves the reaction of the amino group, acting as a nucleophile, with an ethyl halide, such as ethyl iodide or ethyl bromide .

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the amino group, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

A significant challenge in this approach is the potential for overalkylation, leading to the formation of the tertiary amine, 3-(diethylamino)benzoic acid, and even the quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.

Table 2: Nucleophilic Substitution of 3-Aminobenzoic Acid with Ethyl Halides

| Precursor | Reagent | Base | Solvent | Temperature | Potential Byproduct |

|---|---|---|---|---|---|

| 3-Aminobenzoic acid | Ethyl iodide | K₂CO₃ | DMF | 50-80 °C | 3-(Diethylamino)benzoic acid |

An alternative nucleophilic substitution strategy involves starting with 3-Nitrobenzoic acid . The nitro group can be reduced to an amino group after the esterification of the carboxylic acid. The resulting ethyl 3-aminobenzoate (B8586502) can then be N-ethylated. Finally, hydrolysis of the ester group yields this compound. This multi-step approach can sometimes offer better control over the reaction and purification of intermediates.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, key variables include temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and solvent.

In reductive amination, the rate of imine formation and the rate of reduction are critical. The pH of the reaction medium can influence both steps. Mildly acidic conditions often favor imine formation. The choice and amount of the reducing agent directly impact the yield and can lead to side reactions if not carefully controlled.

For nucleophilic substitution reactions, the prevention of overalkylation is a primary concern. Using a slight excess of the amine starting material relative to the alkylating agent can help to minimize the formation of the tertiary amine. The reaction temperature and time are also critical; prolonged reaction times or excessively high temperatures can promote further alkylation. The selection of the base and solvent system can also significantly affect the reaction rate and selectivity.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be approached with these principles in mind.

One of the key areas for green improvement is the use of catalytic methods. For instance, the catalytic N-alkylation of 3-aminobenzoic acid with ethanol represents a more atom-economical and environmentally benign alternative to the use of ethyl halides. This approach, often employing ruthenium or other transition metal catalysts, uses a readily available and less toxic alkylating agent and generates water as the primary byproduct. nih.govnih.gov

The choice of solvents is another critical aspect of green chemistry. Traditional polar aprotic solvents like DMF are effective but have associated toxicity concerns. The exploration of greener solvent alternatives, such as ionic liquids or bio-derived solvents, is an active area of research. Additionally, performing reactions under solvent-free conditions, where possible, can significantly reduce waste.

The principles of energy efficiency also apply. Optimizing reactions to proceed at lower temperatures and for shorter durations can reduce energy consumption. The use of highly efficient catalysts can contribute to milder reaction conditions.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the future direction of chemical manufacturing.

Chemical Transformations and Derivatization Strategies of 3 Ethylamino Benzoic Acid

Carboxylic Acid Group Reactivity

The carboxylic acid functionality in 3-(Ethylamino)benzoic acid is a primary site for a variety of chemical modifications, most notably esterification and amidation reactions.

Esterification Reactions and Ester Derivative Formation

The carboxylic acid group of this compound can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

The general reaction is as follows:

This compound + R-OH ⇌ 3-(Ethylamino)benzoate ester + H₂O

A variety of alcohols, ranging from simple primary and secondary alcohols to more complex polyols, can be employed to generate a diverse library of ester derivatives. The reaction conditions are typically tailored based on the reactivity and boiling point of the alcohol. For instance, with lower boiling alcohols like methanol (B129727) and ethanol, the reaction is often carried out at reflux temperature. For higher boiling alcohols, the reaction may be conducted at elevated temperatures with azeotropic removal of water.

| Alcohol | Reagents and Conditions | Product |

| Methanol | H₂SO₄ (catalytic), reflux | Methyl 3-(ethylamino)benzoate |

| Ethanol | H₂SO₄ (catalytic), reflux | Ethyl 3-(ethylamino)benzoate |

| Isopropanol | H₂SO₄ (catalytic), reflux | Isopropyl 3-(ethylamino)benzoate |

| Benzyl alcohol | H₂SO₄ (catalytic), reflux, Dean-Stark trap | Benzyl 3-(ethylamino)benzoate |

Amidation and Peptide Coupling Methodologies

The carboxylic acid group can also be transformed into an amide functionality by reacting with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can lead to side reactions. Therefore, the carboxylic acid is typically activated first.

Common methods for amidation include the use of coupling reagents widely employed in peptide synthesis. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Popular coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.

The general reaction proceeds as follows:

This compound + R'R''NH + Coupling Agent → 3-(Ethylamino)benzamide derivative + Byproducts

This methodology allows for the formation of a wide range of amide derivatives with various amines, including simple alkylamines, anilines, and amino acid esters.

| Amine | Coupling Reagents | Product |

| Ammonia | SOCl₂, then NH₃ | 3-(Ethylamino)benzamide |

| Aniline | EDC, HOBt, DMF | N-Phenyl-3-(ethylamino)benzamide |

| Glycine methyl ester | DCC, HOBt, CH₂Cl₂ | Methyl 2-(3-(ethylamino)benzamido)acetate |

| Diethylamine | HATU, DIPEA, DMF | N,N-Diethyl-3-(ethylamino)benzamide |

Secondary Amine Group Transformations

The secondary amine group in this compound is nucleophilic and can undergo various transformations, including N-alkylation, N-acylation, sulfonylation, and the formation of urea derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base is necessary to deprotonate the secondary amine, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or triethylamine. The choice of solvent depends on the reactants and is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-Acylation is the process of adding an acyl group to the nitrogen atom. This is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. Pyridine (B92270) or triethylamine are often used as both the base and sometimes as the solvent.

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Methyl iodide | K₂CO₃ | 3-(Ethyl(methyl)amino)benzoic acid |

| N-Alkylation | Benzyl bromide | NaH | 3-(Benzyl(ethyl)amino)benzoic acid |

| N-Acylation | Acetyl chloride | Pyridine | 3-(N-Ethylacetamido)benzoic acid |

| N-Acylation | Benzoyl chloride | Triethylamine | 3-(N-Ethylbenzamido)benzoic acid |

Sulfonylation and Ureido-Derivatization

Sulfonylation of the secondary amine involves the reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or aqueous sodium hydroxide (Schotten-Baumann conditions). This reaction leads to the formation of a stable sulfonamide linkage.

Ureido-derivatization can be achieved by reacting the secondary amine with an isocyanate. This reaction typically proceeds without the need for a catalyst and results in the formation of a urea derivative. The isocyanate can be either an alkyl or an aryl isocyanate.

| Reaction Type | Reagent | Conditions | Product |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine, 0 °C to rt | 3-(N-Ethyl-4-methylphenylsulfonamido)benzoic acid |

| Sulfonylation | Methanesulfonyl chloride | NaOH (aq), CH₂Cl₂ | 3-(N-Ethylmethylsulfonamido)benzoic acid |

| Ureido-derivatization | Phenyl isocyanate | CH₂Cl₂, rt | 3-(3-Ethyl-3-phenylureido)benzoic acid |

| Ureido-derivatization | Ethyl isocyanate | THF, rt | 3-(3-Ethyl-1-ethylureido)benzoic acid |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the two existing substituents: the ethylamino group and the carboxylic acid group.

The ethylamino group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be donated into the ring through resonance. The carboxylic acid group, on the other hand, is a deactivating, meta-director due to its electron-withdrawing nature.

In this compound, the positions ortho and para to the ethylamino group are positions 2, 4, and 6. The position meta to the carboxylic acid group is position 5. The powerful activating and ortho, para-directing effect of the amino group generally dominates over the deactivating and meta-directing effect of the carboxylic acid group. Therefore, electrophilic substitution is expected to occur primarily at the positions activated by the ethylamino group, which are ortho and para to it (positions 2, 4, and 6). Steric hindrance from the adjacent ethylamino and carboxylic acid groups will likely influence the distribution of the products. Position 4 is para to the ethylamino group and ortho to the carboxylic acid group, while position 6 is ortho to the ethylamino group. Position 2 is ortho to both groups and is likely to be sterically hindered. Thus, substitution at positions 4 and 6 is generally favored.

| Reaction | Reagents | Major Product(s) |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Ethylamino-4-bromobenzoic acid and 5-Ethylamino-2-bromobenzoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Ethylamino-4-nitrobenzoic acid and 3-Ethylamino-6-nitrobenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-Carboxy-2-(ethylamino)benzenesulfonic acid |

Transition Metal-Catalyzed Functionalization of Benzoic Acid Scaffolds

The derivatization of benzoic acid scaffolds through transition metal-catalyzed reactions represents a powerful strategy for introducing molecular diversity and complexity. These methods leverage the inherent reactivity of the aromatic ring and the directing capabilities of the carboxyl group to achieve site-selective functionalization. For substrates such as this compound, the interplay between the electron-donating amino group and the ortho-directing carboxylate function offers unique opportunities for regioselective transformations. Key strategies in this area include C-H activation, cross-coupling reactions, and annulation processes, predominantly utilizing palladium, rhodium, and iridium catalysts.

The carboxyl group is a highly effective directing group for ortho-C–H functionalization, a strategy that has been extensively developed for a variety of benzoic acid derivatives. nih.govnih.govnih.gov This approach allows for the direct introduction of new substituents at the positions adjacent to the carboxylate, a transformation that can be challenging to achieve through classical electrophilic aromatic substitution, especially in the presence of other directing groups.

Recent advancements have demonstrated the utility of iridium catalysts for the late-stage functionalization of complex benzoic acids. nih.gov These methods are particularly valuable in drug discovery, enabling the rapid generation of analogues from a single core structure. For a molecule like this compound, such iridium-catalyzed reactions could facilitate ortho-amination, methylation, or iodination, providing derivatives with potentially altered biological activities. nih.govnih.gov The robustness of these catalytic systems is highlighted by their tolerance to a wide array of functional groups. nih.gov

Similarly, rhodium catalysts have been employed for the ortho-selective thiolation of benzoic acids, a reaction that proceeds with good yields across a range of substrates. rsc.org This transformation offers a direct route to aryl thioethers, which are important structural motifs in medicinal and materials chemistry. The application of this methodology to this compound would be expected to yield the corresponding ortho-thiolated derivative, further expanding its chemical space.

Beyond simple substitution, transition metal catalysis can also be used to construct more complex fused-ring systems. Rhodium- and iridium-catalyzed oxidative coupling of benzoic acids with alkynes can lead to the formation of isocoumarins or naphthalene derivatives, respectively. acs.org The regioselectivity of these annulation reactions can be influenced by the electronic and steric nature of the substituents on the benzoic acid ring. mdpi.com For this compound, the ethylamino group would likely influence the regiochemical outcome of such cyclizations.

Ruthenium catalysts have also been shown to be effective for the ortho-C–H arylation and a switchable ortho-C–H alkylation or alkenylation of benzoic acids. nih.govacs.org These reactions provide direct methods for the formation of C-C bonds at the ortho position, offering access to biaryl structures and other elaborated derivatives. The choice of reaction conditions can selectively favor either the alkylated or alkenylated product, providing further control over the derivatization strategy.

The following table summarizes representative transition metal-catalyzed functionalizations of benzoic acid scaffolds, highlighting the versatility of these methods. While this compound is not explicitly reported as a substrate in these examples, the functional group tolerance and directing group effects observed for other substituted benzoic acids provide a strong indication of the potential transformations applicable to this compound.

| Catalyst System | Transformation | Functional Group Introduced | Regioselectivity | Ref. |

| [CpIrCl₂]₂ / Ag₂CO₃ | C-H Methylation | -CH₃ | Ortho to -COOH | nih.gov |

| [CpIr(OAc)₂]₂ / N₃-R | C-H Amination | -NHR | Ortho to -COOH | nih.govnih.gov |

| [CpRhCl₂]₂ / Cu(OAc)₂ | Oxidative Annulation with Alkynes | Isocoumarin ring | Ortho to -COOH | acs.org |

| [CpIrCl₂]₂ / Ag₂CO₃ | Oxidative Annulation with Alkynes | Naphthalene ring | Ortho to -COOH | acs.org |

| Cp*Rh(MeCN)₃₂ | Thiolation with Disulfides | -SR | Ortho to -COOH | rsc.org |

| [Ru(p-cymene)Cl₂]₂ / PCy₃ | C-H Arylation | -Aryl | Ortho to -COOH | nih.gov |

| [Ru(p-cymene)Cl₂]₂ | C-H Alkenylation/Alkylation with Allyl Alcohols | -Alkenyl or -Alkyl | Ortho to -COOH | acs.org |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(Ethylamino)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

One-dimensional (1D) NMR provides the initial overview of the chemical environment of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. A broad singlet corresponding to the amine (N-H) proton is also anticipated, along with a highly deshielded singlet for the carboxylic acid (O-H) proton.

¹³C NMR: The carbon-13 NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule: one for the carboxylic acid carbonyl, six for the aromatic carbons, and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group.

Two-dimensional (2D) NMR experiments are employed to resolve ambiguities and confirm the complete structural assignment. youtube.comscribd.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. sdsu.edu It would show correlations between the adjacent protons of the ethyl group (-CH₂ and -CH₃) and between neighboring protons on the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It provides a direct link between the ¹H and ¹³C assignments for the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This allows for the definitive placement of substituents on the aromatic ring by observing correlations from the ethyl group's protons to the aromatic carbon at position 3, and from the aromatic protons to the quaternary carbons, including the carboxylic acid carbon.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons (C2, C4, C5, C6) | ¹H NMR | 6.5 - 8.0 | Multiplets (m) |

| Amine Proton (N-H) | ¹H NMR | ~3.5 - 5.0 (variable) | Broad Singlet (br s) |

| Methylene Protons (-CH₂) | ¹H NMR | ~3.2 | Quartet (q) |

| Methyl Protons (-CH₃) | ¹H NMR | ~1.2 | Triplet (t) |

| Carboxylic Acid Proton (O-H) | ¹H NMR | >10.0 | Singlet (s) |

| Carboxylic Carbon (C=O) | ¹³C NMR | 165 - 175 | - |

| Aromatic Carbons (C1-C6) | ¹³C NMR | 110 - 150 | - |

| Methylene Carbon (-CH₂) | ¹³C NMR | ~38 | - |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~15 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption peak between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The N-H stretch of the secondary amine typically appears as a single, medium-intensity band around 3300-3500 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (just above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information. It is particularly sensitive to non-polar and symmetric vibrations. The symmetric stretching of the aromatic ring often produces a strong signal in the Raman spectrum, which may be weak in the IR spectrum. researchgate.netresearchgate.net This makes it a valuable tool for confirming the structure of the benzene core.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (Broad) | Weak |

| Amine (N-H) | Stretching | 3300 - 3500 (Medium) | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 (Medium) | Strong |

| Aliphatic (C-H) | Stretching | 2850 - 2960 (Medium) | Medium |

| Carbonyl (C=O) | Stretching | 1680 - 1710 (Strong) | Medium |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 (Variable) | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. The molecular formula is C₉H₁₁NO₂ and the molecular weight is 165.19 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 165. The fragmentation of this molecular ion provides a roadmap of the molecule's structure. Key fragmentation pathways for aromatic carboxylic acids and amines include: miamioh.edu

Loss of a hydroxyl radical (•OH): This leads to the formation of an acylium ion [M-17]⁺ at m/z 148.

Loss of the carboxyl group (•COOH): This results in a fragment [M-45]⁺ at m/z 120.

Alpha-cleavage: Cleavage of the bond between the nitrogen and the ethyl group can lead to the loss of a methyl radical (•CH₃) to form a fragment at m/z 150, or more significantly, cleavage of the C-N bond adjacent to the ring can result in the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 136.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺ (Molecular Ion) | - |

| 148 | [M - OH]⁺ | •OH |

| 136 | [M - C₂H₅]⁺ | •C₂H₅ |

| 120 | [M - COOH]⁺ | •COOH |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, analysis of similar structures, such as benzoic acid and its derivatives, allows for well-founded predictions. researchgate.netresearchgate.net

Mechanistic Organic Chemistry Studies Involving 3 Ethylamino Benzoic Acid Motifs

Elucidation of Reaction Pathways and Transition State Analysis

While specific transition state analyses for 3-(ethylamino)benzoic acid are not extensively documented in dedicated studies, mechanistic pathways can be inferred from theoretical and kinetic studies on closely related aminobenzoic acids. Key reactions, such as decarboxylation, provide insight into potential reaction coordinates and transition states.

Decarboxylation Pathways: The thermal decarboxylation of aminobenzoic acids is a well-studied transformation that highlights the role of the amino group in facilitating the reaction. Theoretical studies on isomers like p-aminobenzoic acid suggest that the reaction does not proceed through a simple unimolecular elimination of CO2. Instead, a more complex pathway involving solvent molecules is favored.

One proposed mechanism involves a pseudo-unimolecular concerted decomposition where a chain of water molecules participates in the transition state. rsc.org In this model, the activated complex is represented by the α-protonated form of the carboxylate anion. The presence of the electron-releasing amino group increases the electron density at the ipso-carbon (the carbon atom attached to the carboxyl group), which facilitates the approach of an electrophilic proton and thereby lowers the activation energy compared to unsubstituted benzoic acid. rsc.org

For decarboxylation in acidic aqueous solutions, a second-order mechanism has been proposed for substituted 4-aminobenzoic acids. semanticscholar.org This pathway involves the neutral form of the aminobenzoic acid (ampholyte) and a hydronium ion. A key feature of this mechanism is the formation of a σ-complex by the addition of a proton to the C1 position (ipso-attack). This σ-complex is not the final transition state for decarboxylation; it must first ionize by losing the carboxyl proton to form a corresponding anionic intermediate, which then undergoes the loss of carbon dioxide. semanticscholar.org The formation of the initial σ-complex is not necessarily the rate-determining step.

These models suggest that the decarboxylation of this compound likely proceeds through a pathway where the ethylamino group plays a crucial role in stabilizing intermediates, with the transition state involving proton transfer facilitated by solvent or acid catalysts.

Data on Related Aminobenzoic Acid Decarboxylation Mechanisms:

| Reaction | Proposed Mechanism | Key Intermediate/Transition State | Role of Amino Group |

| Thermal Decarboxylation | Pseudo-unimolecular concerted decomposition with water rsc.org | α-protonated carboxylate anion rsc.org | Increases electron density at the ipso-carbon, lowering activation energy. rsc.org |

| Acid-Catalyzed Decarboxylation | Second-order mechanism with H3O+ semanticscholar.org | Protonated σ-complex at C1, followed by ionization semanticscholar.org | Influences the stability of the σ-complex and subsequent intermediates. |

Role of the Ethylamino Moiety as a Directing Group in Chemical Transformations

In electrophilic aromatic substitution reactions, the regiochemical outcome is dictated by the directing effects of the substituents on the benzene (B151609) ring. The this compound molecule contains two directing groups with opposing effects: the ethylamino group (-NHCH2CH3) and the carboxylic acid group (-COOH).

Ethylamino Group: The nitrogen atom of the ethylamino group has a lone pair of electrons that it can donate to the benzene ring through resonance. This effect increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions relative to the amino group. Consequently, the ethylamino group is a powerful activating group and an ortho-, para-director .

Carboxylic Acid Group: The carboxyl group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance effects. It deactivates the benzene ring towards electrophilic attack by pulling electron density away from it. This deactivation is most pronounced at the ortho and para positions, making the meta (C3, C5) positions relatively more reactive. Therefore, the carboxylic acid group is a deactivating group and a meta-director .

Combined Directing Effects: In this compound, the powerful activating and ortho-, para-directing effect of the ethylamino group at C3 generally dominates over the deactivating, meta-directing effect of the carboxylic acid group at C1. An incoming electrophile will preferentially attack the positions most activated by the ethylamino group.

The directing influence can be summarized as follows:

Ethylamino group (at C3) directs to: C2, C4 (ortho), and C6 (para).

Carboxylic acid group (at C1) directs to: C3 and C5 (meta).

The overlap and competition of these effects lead to a predictable pattern of substitution. The positions C2, C4, and C6 are all strongly activated by the ethylamino group. In contrast, position C5 is only weakly directed by the carboxyl group and is not activated. Position C3 is already substituted. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions. Steric hindrance from the adjacent substituents may influence the ratio of the products, often favoring substitution at the less hindered C4 and C6 positions.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Activation by -NHCH2CH3 (at C3) | Influence by -COOH (at C1) | Predicted Reactivity |

| C2 | Ortho (Strongly Activating) | Ortho (Strongly Deactivating) | Favored (due to dominant -NHR activation) |

| C4 | Ortho (Strongly Activating) | Para (Strongly Deactivating) | Favored (due to dominant -NHR activation) |

| C5 | Meta (No strong effect) | Meta (Relatively favored by deactivation elsewhere) | Disfavored |

| C6 | Para (Strongly Activating) | Ortho (Strongly Deactivating) | Favored (due to dominant -NHR activation) |

Catalytic Mechanisms in Transformations of Related Benzoic Acid Derivatives

While the ethylamino group often governs the reactivity in electrophilic substitutions, the carboxylic acid moiety can serve as an effective directing group in various transition metal-catalyzed C-H functionalization reactions. These methods provide a powerful strategy for regioselective modification of the aromatic ring, often at the ortho position to the carboxyl group.

Iridium-Catalyzed C-H Functionalization: Benzoic acids are excellent substrates for iridium-catalyzed ortho-C-H functionalization, such as methylation and amination. diva-portal.org The catalytic cycle typically involves a [Cp*Ir(III)] complex. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The carboxylic acid first coordinates to the iridium center, followed by the deprotonation of the ortho C-H bond by a carboxylate or other basic ligand, forming a five-membered iridacycle intermediate. This key intermediate then undergoes further reaction, for example with a methylating agent or an aminating source, followed by reductive elimination to yield the ortho-functionalized product and regenerate the active catalyst. diva-portal.org

Ruthenium-Catalyzed C-H Allylation: A notable transformation is the ortho-allylation of benzoic acids using allyl amines, catalyzed by complexes such as [Ru(p-cymene)Cl2]2. acs.org This reaction is significant as it involves the activation of both an aromatic C-H bond and a relatively inert allylic C-N bond. The proposed mechanism initiates with a base-assisted ortho-C-H activation of the benzoic acid by the ruthenium catalyst, forming a ruthenacycle. The allyl amine then coordinates to the metal center. A key step is the insertion of the ruthenium into the allylic C-N bond, which is followed by reductive elimination to form the C-C bond, yielding the ortho-allylated benzoic acid. acs.org This process effectively turns the amine into a leaving group.

Table of Catalytic Transformations for Benzoic Acid Derivatives:

| Transformation | Catalyst System | Mechanistic Pathway | Role of Carboxylic Acid |

| Ortho-Methylation/Amination | [Cp*Ir(III)] complexes diva-portal.org | Concerted Metalation-Deprotonation (CMD) | Directing group, formation of a metallacycle intermediate. diva-portal.org |

| Ortho-Allylation | [Ru(p-cymene)Cl2]2 acs.org | C-H activation followed by C-N bond activation | Directing group, formation of a ruthenacycle intermediate. acs.org |

These catalytic cycles demonstrate the utility of the benzoic acid motif in directing complex transformations, providing synthetic routes that are complementary to traditional electrophilic substitution reactions.

Applications of 3 Ethylamino Benzoic Acid As a Versatile Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The dual reactivity of 3-(Ethylamino)benzoic acid renders it a highly useful intermediate in the synthesis of more complex organic molecules. The carboxylic acid group can readily undergo reactions such as esterification, amidation, and conversion to an acyl chloride, while the ethylamino group can participate in N-alkylation, acylation, and coupling reactions. This orthogonal reactivity allows for sequential and controlled modifications, which is a cornerstone of modern organic synthesis.

For instance, the amine can be protected while the carboxylic acid is transformed, or vice-versa, enabling the construction of intricate molecular frameworks. This step-wise approach is crucial in multi-step syntheses where precise control over reactivity is required. The benzene (B151609) ring provides a stable and rigid core, influencing the spatial orientation of the functional groups and any subsequent additions. Research into the synthesis of biologically active compounds and functional materials often leverages such intermediates to build molecular complexity from a simple, well-defined starting point. The principles of its reactivity are similar to those of related aminobenzoic acids, which are widely used in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Table 1: Reactivity of this compound Functional Groups

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Esters |

| Amidation | Amides | |

| Reduction | Benzyl Alcohols | |

| Acyl Halide Formation | Acyl Chlorides | |

| Ethylamino (-NH-CH₂CH₃) | Acylation | N-acylated derivatives |

| Alkylation | Tertiary amines | |

| Sulfonamide Formation | Sulfonamides | |

| Coupling Reactions | Substituted anilines |

Scaffold for Combinatorial Chemistry and Library Synthesis

In the field of drug discovery and materials science, the generation of large collections of structurally related compounds, known as chemical libraries, is a fundamental strategy. This compound serves as an excellent scaffold for such combinatorial synthesis. A scaffold is a core molecular structure to which various substituents can be attached. The defined geometry of the benzene ring in this compound ensures that the appended chemical groups are held in a predictable spatial arrangement.

The presence of two distinct reactive sites—the amine and the carboxylic acid—allows for the attachment of two different sets of building blocks in a systematic fashion. This "two-point diversity" is highly advantageous in creating libraries of compounds for screening against biological targets. For example, in a split-and-pool synthesis protocol, the carboxylic acid can be coupled with a diverse set of amines, and subsequently, the ethylamino group can be acylated with a variety of carboxylic acids, rapidly generating a large matrix of unique products. Related aminobenzoic acid scaffolds are considered "hot building blocks" in medicinal chemistry because of their frequent appearance in biologically active compounds. google.com DNA-encoded library technology, for instance, often utilizes scaffolds with multiple reaction points, such as aminobenzoic acids, to construct vast libraries for identifying high-affinity ligands for proteins. nih.gov

Table 2: Application of Benzoic Acid Scaffolds in Library Synthesis

| Scaffold Feature | Advantage in Combinatorial Chemistry | Example Application | Reference |

|---|---|---|---|

| Rigid Core | Predictable 3D orientation of substituents | Design of protein ligands | nih.gov |

| Orthogonal Functional Groups | Allows for sequential and selective reactions | Split-and-pool synthesis | nih.gov |

| Proven Bioactivity | High frequency in known drug molecules | Drug discovery, "hot building block" | google.com |

Utilization in Polymer Chemistry and Advanced Material Precursors

The properties of this compound also make it a candidate for applications in polymer chemistry and the synthesis of advanced materials. The bifunctional nature of the molecule allows it to act as a monomer or a modifying agent in polymerization reactions. For example, it can be incorporated into polyesters or polyamides through reactions involving its carboxylic acid and amino groups, respectively. The inclusion of this aromatic unit can impart rigidity, thermal stability, and specific optoelectronic properties to the resulting polymer backbone.

In the realm of advanced materials, benzoic acid and its derivatives are being investigated for their role in surface modification and the fabrication of nanoscale structures. Research has shown that benzoic acid derivatives can form self-assembled monolayers (SAMs) on various substrates. mdpi.com These SAMs can act as inhibitors in processes like atomic layer deposition (ALD), a key technique in the semiconductor industry for creating ultra-thin films. mdpi.com By selectively blocking deposition on certain areas, these molecules enable area-selective ALD. Furthermore, benzoic acid has been used as a guest molecule to create co-crystalline phases in polymers like syndiotactic polystyrene (sPS), resulting in nanoporous materials with potential applications in separation and sensing. mdpi.com The specific functional groups on the benzoic acid ring can be tailored to control the interaction with the polymer host or the substrate surface.

Table 3: Use of Benzoic Acid Derivatives in Materials Science

| Application Area | Role of Benzoic Acid Derivative | Material System | Potential Use | Reference |

|---|---|---|---|---|

| Area-Selective Deposition | Surface Passivation/Inhibition | Cobalt substrates for ZnO ALD | Semiconductor fabrication | mdpi.com |

| Nanoporous Polymers | Guest Molecule in Co-crystalline Phase | Syndiotactic Polystyrene (sPS) | Separation, Catalysis, Sensing | mdpi.com |

| Multicomponent Reactions | Monomer Component | Polyamides | Macromolecular Engineering | researchgate.net |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Syndiotactic polystyrene (sPS) |

| Poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) |

Structure Reactivity and Structure Function Relationship Studies of 3 Ethylamino Benzoic Acid Derivatives

Design Principles for Modulating Chemical Reactivity

The chemical reactivity of 3-(Ethylamino)benzoic acid derivatives is primarily governed by the electronic properties of the substituents on the aromatic ring and their interaction with the carboxylic acid and ethylamino functional groups. The two main principles for modulating this reactivity are the inductive effect and the resonance effect.

The inductive effect is an electrostatic influence transmitted through sigma (σ) bonds. ucsb.edu Electronegative atoms or groups pull electron density towards themselves, creating a partial positive charge on adjacent atoms. This is known as a negative inductive effect (-I). Conversely, electron-donating groups push electron density away, exerting a positive inductive effect (+I). ucsb.edu For instance, adding electron-withdrawing groups like halogens or nitro groups to the benzoic acid ring increases the acidity of the carboxylic acid because they help stabilize the negative charge of the resulting carboxylate anion. openstax.org The strength of the inductive effect diminishes with distance from the functional group being influenced. openstax.orglibretexts.org

The resonance effect involves the delocalization of pi (π) electrons across a conjugated system. ucsb.edu Substituents with lone pairs of electrons (like the nitrogen in the ethylamino group) or pi bonds can donate or withdraw electron density from the aromatic ring through resonance. Electron-donating groups (activating groups) increase the electron density of the ring, which can influence its reactivity in reactions like electrophilic aromatic substitution. openstax.orglibretexts.org Electron-withdrawing groups (deactivating groups) decrease the ring's electron density, stabilizing the carboxylate anion and thus increasing the acid's strength. libretexts.org By strategically placing different substituents on the this compound scaffold, chemists can fine-tune the electronic environment and predictably alter the compound's reactivity.

Systematic Analysis of Substituent Effects on Reaction Outcomes

The effect of a substituent on the reactivity of a benzoic acid derivative is highly dependent on its electronic nature (whether it donates or withdraws electrons) and its position (ortho, meta, or para) relative to the carboxylic acid group. The acidity of the carboxylic acid, often expressed as its pKa value, serves as a quantitative measure of these electronic effects. A lower pKa value indicates a stronger acid. openstax.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halogens (–Br, –Cl) are EWGs. When placed on the benzoic acid ring, they pull electron density away from the carboxyl group, stabilizing the conjugate base (carboxylate anion) formed upon dissociation. This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa) compared to unsubstituted benzoic acid. libretexts.orgnih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (–OCH₃), hydroxyl (–OH), and alkyl groups (–CH₃) are EDGs. They donate electron density to the ring, which in turn destabilizes the negative charge on the carboxylate anion. This makes proton dissociation less favorable, resulting in a weaker acid (higher pKa). libretexts.orgnih.gov The ethylamino group in this compound is itself an electron-donating group.

The position of the substituent is critical. While inductive effects are distance-dependent, resonance effects are most pronounced when the substituent is at the ortho or para position, allowing direct delocalization of electrons with the carboxyl group. Substituents in the meta position primarily exert their influence through the inductive effect. nih.gov An interesting phenomenon known as the "ortho-effect" is often observed, where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid, which is thought to be a combination of steric and electronic factors. libretexts.org

The following table demonstrates the effect of various para-substituents on the pKa of benzoic acid.

| Substituent (Y) at para-position | pKa | Effect on Ring |

|---|---|---|

| –NO₂ | 3.41 | Deactivating (Electron-Withdrawing) |

| –CN | 3.55 | Deactivating (Electron-Withdrawing) |

| –Br | 3.96 | Deactivating (Electron-Withdrawing) |

| –H (Benzoic Acid) | 4.19 | Reference |

| –CH₃ | 4.34 | Activating (Electron-Donating) |

| –OCH₃ | 4.46 | Activating (Electron-Donating) |

| –OH | 4.48 | Activating (Electron-Donating) |

Data sourced from Chemistry LibreTexts. libretexts.org

Methodologies for Investigating Scaffold Modifications

To explore new chemical space and improve properties like potency or metabolic stability, medicinal chemists often modify the core structure, or "scaffold," of a lead compound. A primary methodology for this is scaffold hopping . nih.govdtic.mil Introduced in 1999, scaffold hopping aims to identify molecules with different core structures that retain similar biological activity by preserving the key interactions with a biological target. nih.govdtic.mil This strategy is valuable for generating novel, patentable chemical entities and overcoming issues found in an existing chemical series. uniroma1.it

Scaffold hopping approaches can be classified by the degree of structural change: nih.gov

Heterocycle Replacements: This involves minor modifications, such as swapping carbon and heteroatoms within a ring system. For example, replacing a phenyl ring with a pyridine (B92270) ring can improve metabolic stability or solubility.

Ring Opening or Closure: This approach involves more significant changes to the molecular topology, such as converting a cyclic structure to a linear one or vice-versa. nih.gov

Peptidomimetics: In this specialized form, the peptide backbone of a biologically active compound is replaced with a non-peptidic scaffold to improve properties like oral bioavailability. nih.gov

Topology-Based Hopping: This involves designing a completely new scaffold that maintains the original molecule's three-dimensional arrangement of key functional groups (the pharmacophore). nih.gov

Computational tools are frequently used to facilitate scaffold hopping by searching databases of existing compounds or by generating novel structures that match a predefined pharmacophore model. uniroma1.it

Exploring Topographical Constraints and Pharmacophore Design in Related Systems

The biological function of a molecule is dictated by its three-dimensional structure and the spatial arrangement of its key chemical features, collectively known as a pharmacophore . researchgate.netdergipark.org.tr A pharmacophore model defines the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their geometric arrangement required for a molecule to interact with a specific biological target. dergipark.org.tr

Pharmacophore modeling is a crucial tool in drug discovery and can be approached in two ways:

Structure-Based Pharmacophore Modeling: When the 3D structure of the biological target (like an enzyme or receptor) is known, a pharmacophore model can be generated by analyzing the key interactions between the target and a known active ligand in the binding site. dergipark.org.tr

Ligand-Based Pharmacophore Modeling: If the target's structure is unknown, a model can be created by superimposing a set of known active molecules and identifying the common chemical features that are essential for their activity. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel scaffolds that fit the required topographical and chemical constraints. uniroma1.itdergipark.org.tr This process, a form of virtual screening, allows researchers to identify diverse structures that are likely to be active. researchgate.net For a system based on this compound, a pharmacophore model would define the relative positions of the aromatic ring, the hydrogen-bonding capacity of the ethylamino group, and the carboxylic acid. This model could then guide the design of new derivatives or entirely new scaffolds that mimic these essential features to achieve a desired biological effect. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 3 Ethylamino Benzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 3-(Ethylamino)benzoic acid, both high-performance liquid chromatography and gas chromatography-mass spectrometry are powerful tools for assessing purity and determining concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Method development focuses on optimizing the separation of the target analyte from impurities and related isomers, such as 2-aminobenzoic acid and 4-aminobenzoic acid helixchrom.comsielc.com.

A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For aminobenzoic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide superior resolution and peak shape. helixchrom.comhelixchrom.com This is particularly useful for separating isomers with very similar properties sielc.com. Retention time is controlled by adjusting the mobile phase composition, including the organic solvent (e.g., acetonitrile) concentration, buffer concentration, and pH helixchrom.com.

UV detection is frequently employed, as the aromatic ring and carboxyl group in this compound absorb ultraviolet light. The selection of an appropriate wavelength, often around 230 nm, is critical for achieving high sensitivity sielc.com. The method's performance is validated by assessing linearity, accuracy, precision, and limits of detection and quantification.

Table 1: Illustrative HPLC Method Parameters for Aminobenzoic Acid Analysis

| Parameter | Description | Typical Values |

|---|---|---|

| Column | Stationary Phase | Mixed-mode (e.g., Primesep 100, Coresep 100) or Reversed-Phase (e.g., C18) sielc.comhelixchrom.com |

| Dimensions | 4.6 x 150 mm, 5 µm particle size sielc.com | |

| Mobile Phase | Composition | Acetonitrile (MeCN) and an aqueous buffer (e.g., H₃PO₄, TFA) sielc.comsigmaaldrich.com |

| Elution Mode | Isocratic or Gradient | |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min sielc.com |

| Detection | Detector Type | UV-Vis Spectrophotometer sielc.com |

| Wavelength | 230 nm sielc.com |

| Injection Volume | Sample amount introduced | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of benzoic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. nih.govresearchgate.net

A common derivatization technique is trimethylsilylation, where the acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound nih.gov. Following derivatization, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column (e.g., HP-5MS, DB-5) nist.gov.

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification. Quantification can be achieved using selected ion monitoring (SIM), where the detector focuses on specific ions characteristic of the analyte, thereby increasing sensitivity and reducing matrix interference nih.gov.

Table 2: Typical GC-MS Parameters for Derivatized Benzoic Acid Analysis

| Parameter | Description | Typical Values |

|---|---|---|

| Derivatization Agent | Reagent for increasing volatility | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents nih.gov |

| GC Column | Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-1) nist.gov |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness nist.gov | |

| Carrier Gas | Inert gas for transport | Helium or Hydrogen nist.gov |

| Temperature Program | Oven temperature gradient | Initial temp 40-60°C, ramped to 280-300°C nist.gov |

| Ionization Mode | Method of ionization | Electron Ionization (EI) |

| MS Detection | Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

Electrochemical Sensing Methods for Analytical Determination

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the analytical determination of electroactive compounds like this compound. These sensors work by measuring the change in an electrical signal (e.g., current or potential) that results from a redox reaction of the analyte at an electrode surface. nih.gov

The development of an electrochemical sensor for this compound would involve selecting an appropriate working electrode material, such as a glassy carbon electrode (GCE) or a screen-printed electrode (SPE), which can be modified to enhance sensitivity and selectivity. nih.gov The amino group and the aromatic ring of the molecule are susceptible to oxidation, providing the basis for its electrochemical detection.

Techniques such as cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are typically used for quantification. nih.gov The performance of the sensor is characterized by its linear range, detection limit, and selectivity against potential interferents.

Table 3: Components of a Hypothetical Electrochemical Sensor for this compound

| Component | Function | Potential Material/Technique |

|---|---|---|

| Working Electrode | Site of the analyte's redox reaction | Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE) nih.gov |

| Reference Electrode | Provides a stable potential reference | Silver/Silver Chloride (Ag/AgCl) |

| Counter Electrode | Completes the electrical circuit | Platinum (Pt) wire or carbon electrode |

| Supporting Electrolyte | Provides conductivity to the solution | Phosphate Buffer Solution (PBS) |

| Detection Technique | Electrochemical measurement method | Differential Pulse Voltammetry (DPV) nih.gov |

Spectrophotometric and Fluorometric Analytical Approaches

Spectrophotometric and fluorometric methods are optical techniques used for quantifying substances based on their absorption or emission of light, respectively.

Spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. For this compound, a UV-Vis spectrophotometer can measure the absorbance of a solution containing the compound. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A simple and sensitive spectrophotometric method for a similar compound, 4-aminobenzoic acid, involves a charge-transfer complexation reaction with an electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which produces a colored complex that can be quantified at a specific wavelength in the visible range (e.g., 474 nm) sphinxsai.com. While relatively simple and inexpensive, spectrophotometric methods can be susceptible to interference from other substances in the sample matrix that absorb at the same wavelength jfda-online.com.

Fluorometry , or fluorescence spectroscopy, is generally more sensitive and selective than spectrophotometry nih.gov. This technique involves exciting the molecule with light of a specific wavelength, causing it to emit light at a longer wavelength. The intensity of this emitted fluorescence is proportional to the analyte's concentration. For related compounds like para-aminobenzoic acid (PABA), fluorescence has been utilized for quantification, with typical excitation at 280 nm and emission measured at 340 nm jfda-online.com. This approach can achieve lower detection limits compared to spectrophotometry but can be affected by quenching effects from other matrix components jfda-online.com.

Table 4: Comparison of Spectrophotometric and Fluorometric Methods

| Feature | Spectrophotometry | Fluorometry |

|---|---|---|

| Principle | Measurement of light absorption | Measurement of light emission following excitation |

| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |

| Sensitivity | Moderate jfda-online.com | High jfda-online.com |

| Selectivity | Moderate; prone to spectral overlap jfda-online.com | High; less prone to interference nih.gov |

| Example Parameter | Wavelength of maximum absorbance (λmax) | Excitation and Emission wavelengths (λex, λem) jfda-online.com |

| Potential Issue | Interference from other absorbing species jfda-online.com | Fluorescence quenching by matrix components |

Development of Novel Detection Enhancement Technologies for Benzoic Acids

Research into new analytical technologies aims to overcome the limitations of traditional methods, seeking faster, more sensitive, and field-deployable detection systems. For benzoic acids and their derivatives, several novel approaches are emerging.

One promising area is the use of Terahertz (THz) Metasurface Sensors . These devices detect substances based on changes in the refractive index at the sensor surface. A metasurface designed to resonate at a specific THz frequency—corresponding to a fingerprint spectrum of benzoic acid—can detect trace amounts of the analyte by measuring the shift in this resonance frequency. mdpi.comresearchgate.net This label-free technique is fast and highly sensitive, making it a valuable tool for rapid screening applications researchgate.net.

Another innovative approach is the development of Genetically Encoded Biosensors . These systems can be engineered in microorganisms like yeast to detect specific molecules. For example, a synthetic transcription factor can be designed to bind to benzoic acid derivatives. This binding event triggers the expression of a reporter gene, such as a fluorescent protein. frontiersin.orgresearchgate.net The intensity of the fluorescence signal can then be correlated with the concentration of the target analyte, providing a highly specific detection method suitable for high-throughput screening researchgate.net.

Table 5: Summary of Novel Detection Enhancement Technologies

| Technology | Principle of Operation | Key Advantages |

|---|---|---|

| Terahertz (THz) Metasurface Sensor | Detects shifts in the resonance frequency of a metasurface caused by the presence of the analyte. researchgate.net | Rapid, label-free, high sensitivity, suitable for trace detection. mdpi.comresearchgate.net |

| Genetically Encoded Biosensor | A synthetic transcription factor binds the analyte, activating the expression of a fluorescent reporter protein. frontiersin.orgresearchgate.net | High specificity, applicable for high-throughput screening, in vivo monitoring. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminobenzoic acid |

| 4-Aminobenzoic acid |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Phosphoric acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Future Research Directions and Unexplored Potential of 3 Ethylamino Benzoic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-(Ethylamino)benzoic acid, while achievable through established methods, presents opportunities for the development of more efficient, sustainable, and scalable routes. Current approaches often rely on traditional N-alkylation techniques which may involve harsh reaction conditions or the use of hazardous reagents. Future research should focus on pioneering methodologies that address these limitations.

Greener Synthesis Strategies: The principles of green chemistry offer a compelling framework for the future synthesis of this compound. Exploring biocatalytic methods, for instance, could provide a highly selective and environmentally benign route. mdpi.comresearchgate.net Enzymes could be engineered to catalyze the specific N-ethylation of 3-aminobenzoic acid, minimizing byproduct formation and eliminating the need for toxic catalysts. mdpi.com Additionally, the use of renewable solvents and energy sources would further enhance the sustainability of the synthesis. One innovative approach could involve a one-pot oxo-reduction process using carbonaceous bio-based materials in subcritical water, which has been demonstrated for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde. mdpi.com

Advanced Catalytic Systems: The development of novel catalytic systems is another promising avenue. This includes the exploration of transition metal catalysts for N-alkylation reactions under milder conditions. researchgate.netnih.gov Visible-light photocatalysis, a rapidly advancing field, could enable the N-alkylation of anilines with alcohols under ambient conditions, offering a clean and energy-efficient synthetic pathway. nih.govresearchgate.net Research into manganese(I) catalysts for the N-alkylation of amines with alcohols via the hydrogen borrowing methodology also presents a highly atom-economic transformation. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. mdpi.com Developing a continuous flow process for the N-alkylation of 3-aminobenzoic acid could lead to higher yields, reduced reaction times, and improved product purity. researchgate.netbeilstein-journals.org This approach allows for precise control over reaction parameters, which can be critical for optimizing selectivity and minimizing the formation of dialkylated byproducts.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme screening and engineering for specific N-ethylation |

| Photocatalysis | Use of renewable light energy, ambient conditions | Development of efficient photocatalysts for N-alkylation |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction parameters |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by its three functional components: the secondary amine, the carboxylic acid, and the aromatic ring. While predictable reactions of these groups are known, future research should delve into more unconventional reactivity to uncover novel transformations and molecular architectures.

Unexpected Rearrangements and Cyclizations: The study of analogous systems suggests that this compound might undergo unexpected rearrangements under certain conditions. For example, halogenated anilines have been observed to undergo bromine migration during N-alkylation. nih.gov Investigating the behavior of substituted this compound derivatives under various reaction conditions could lead to the discovery of novel rearrangement pathways. nih.govresearchgate.netbeilstein-journals.org Furthermore, the strategic placement of substituents could facilitate unusual cyclization reactions, leading to the formation of novel heterocyclic compounds. nih.govresearchgate.netdocumentsdelivered.comnih.gov The electrophilic cyclization of N-(2-alkynyl)anilines to form substituted quinolines provides a precedent for such transformations. nih.govresearchgate.netdocumentsdelivered.com

Controlled C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a powerful tool for molecular diversification. While the amino and carboxyl groups direct electrophilic substitution to specific positions, exploring transition-metal-catalyzed C-H activation could enable functionalization at otherwise inaccessible sites. nih.gov This would open up avenues for creating a wide array of novel derivatives with tailored electronic and steric properties.

| Reactivity Pattern | Potential Outcome | Research Direction |

| Rearrangements | Novel isomeric products | Investigation of reaction mechanisms under various conditions |

| Cyclizations | Formation of new heterocyclic systems | Design of precursors for intramolecular reactions |

| C-H Functionalization | Access to diverse substituted derivatives | Exploration of regioselective catalytic systems |

Integration into Emerging Chemical Technologies and Methodologies

The unique combination of functional groups in this compound makes it an attractive building block for integration into a variety of emerging chemical technologies.

Functional Monomers for Advanced Polymers: The presence of both an amine and a carboxylic acid group allows this compound to act as a functional monomer in polymerization reactions. This could lead to the synthesis of novel polyamides or other polymers with tailored properties. The ethylamino group can influence the polymer's solubility, thermal stability, and mechanical properties. Research in this area could focus on synthesizing and characterizing these new polymers and exploring their potential applications in areas such as high-performance materials and biomedical devices.

Metal-Organic Frameworks (MOFs) and Supramolecular Chemistry: Aminobenzoic acids are known to be effective linkers in the construction of Metal-Organic Frameworks (MOFs). ekb.egtandfonline.comresearchgate.netekb.eg The ethyl group in this compound could modulate the pore size and surface properties of the resulting MOFs, potentially leading to materials with enhanced gas storage, separation, or catalytic capabilities. ekb.eg In the realm of supramolecular chemistry, the molecule's ability to form hydrogen bonds through both the carboxylic acid and the N-H group could be exploited to create complex, self-assembling architectures. rsc.orgtue.nlrsc.orgnih.gov

| Technology | Role of this compound | Potential Applications |

| Polymer Chemistry | Functional monomer | High-performance plastics, biomedical materials |

| Metal-Organic Frameworks | Organic linker | Gas storage and separation, catalysis |

| Supramolecular Chemistry | Building block for self-assembly | Smart materials, drug delivery systems |

Interdisciplinary Research Opportunities in Chemical Sciences

The potential applications of this compound and its derivatives extend beyond traditional chemistry, offering exciting opportunities for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: Aminobenzoic acid derivatives have a rich history in medicinal chemistry, with many exhibiting a range of biological activities. nih.govnih.govacs.orgmdpi.com The structural features of this compound make it a valuable scaffold for the design of new therapeutic agents. Future research could involve the synthesis of a library of derivatives and their screening for various biological targets. For example, derivatives of 4-aminobenzoic acid have been investigated for their anticancer properties. nih.gov

Chemical Biology and Probe Development: The unique spectroscopic or reactive properties of specifically designed this compound derivatives could be harnessed to develop chemical probes for studying biological systems. For instance, p-Aminobenzoic acid has been used as a probe to study glycine conjugation in biotransformation reactions. researchgate.net By incorporating fluorophores or other reporter groups, derivatives of this compound could be designed to visualize specific cellular processes or to track the distribution of drugs within an organism.

Materials Science and Organic Electronics: The aromatic nature of this compound, combined with its potential for polymerization and functionalization, makes it a candidate for applications in organic electronics. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or conductive polymers.

Q & A

Q. What are the standard laboratory methods for synthesizing 3-(Ethylamino)benzoic acid?

- Methodological Answer : A two-step synthesis approach is commonly employed:

Thioureido Intermediate Formation : React 3-aminobenzoic acid with ammonium thiocyanate and benzoyl chloride in acetone under reflux to yield 3-thioureidobenzoic acid .

Ethylamino Substitution : Substitute the thiourea group with ethylamine via nucleophilic displacement. This step may require acidic or basic conditions depending on the reactivity of intermediates .

Key Considerations: Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) and confirm structure via H NMR and IR spectroscopy.

Q. How can researchers determine the solubility of this compound in organic solvents?

- Methodological Answer : Use a gravimetric method for solubility measurements:

Saturate solvents (e.g., cyclohexane, benzene) with the compound at a controlled temperature (e.g., 303 K).

Filter undissolved material, evaporate the solvent, and weigh the residue .

Data Example: Limited studies report solubility in cyclohexane (0.12 g/L) and benzene (0.45 g/L) at 303 K .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- H NMR : Identify ethylamino protons (δ ~1.2 ppm for CH, δ ~3.0 ppm for NHCH).

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500-3300 cm) and ethylamino (N-H bend ~1600 cm) groups.

- HPLC : Validate purity (>95%) using a C18 column, mobile phase (e.g., methanol:water 70:30), and UV detection (λ = 254 nm) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer :

Prepare buffer solutions (pH 2–12).

Incubate the compound at each pH (e.g., 37°C for 24 hours).

Analyze degradation via HPLC and compare peak areas to controls.

Critical Note: Carboxylic acid and ethylamino groups may protonate/deprotonate, affecting solubility and reactivity .

Q. What are the best practices for purifying this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures for high recovery rates (>95%) .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate:hexane (1:1) for impurities.

- Validation : Confirm purity via melting point analysis (literature comparison) and mass spectrometry .

Advanced Research Questions

Q. How to design experiments evaluating this compound’s role in enzyme inhibition?

- Methodological Answer :

Hypothesis : The compound competitively inhibits enzymes (e.g., hydrolases) via binding to active sites.

Q. Experimental Setup :

- Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).

- Vary inhibitor concentration (0–10 mM) and measure (inhibition constant).

- Include controls (e.g., buffer-only, known inhibitors).

Data Analysis : Fit data to Lineweaver-Burk plots to determine inhibition type .

Q. How to resolve contradictions in reported catalytic activity data for metal-ion adsorption applications?

- Methodological Answer :

Variable Identification : Assess pH, temperature, and competing ions (e.g., Na, Ca) across studies.

Replicate Experiments : Use standardized conditions (e.g., 25°C, pH 6.5).

Advanced Characterization : Perform XPS or FTIR to confirm coordination modes between the compound and metal ions (e.g., Co) .

Q. What computational methods can predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Retrosynthesis Tools : Use AI-powered platforms (e.g., Pistachio, Reaxys) to propose one-step routes.

- DFT Calculations : Optimize transition states for reactions (e.g., esterification) at B3LYP/6-31G* level.

- Validation : Compare predicted pathways with experimental yields .

Q. How to optimize the compound’s bioavailability for pharmacological studies?

- Methodological Answer :

Derivatization : Synthesize prodrugs (e.g., methyl esters) to enhance membrane permeability.

In Vitro Assays : Measure logP (octanol/water partition coefficient) and solubility in simulated biological fluids.

In Vivo Testing : Use rodent models to assess absorption and metabolism .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

Process Analytical Technology (PAT) : Implement real-time HPLC monitoring.

Quality Control : Enforce strict reagent stoichiometry (e.g., ±1% tolerance) and reaction time.

Statistical Analysis : Use ANOVA to identify critical parameters (e.g., temperature, stirring rate) .

Retrosynthesis Analysis